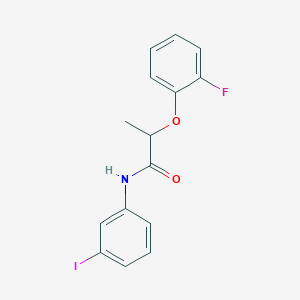

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide

Beschreibung

2-(2-Fluorophenoxy)-N-(3-iodophenyl)propanamide is a halogenated propanamide derivative featuring a 2-fluorophenoxy group and a 3-iodophenyl substituent on the amide nitrogen. The iodine atom in the 3-iodophenyl group introduces steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets or serve as a radiolabeling site for imaging studies. The 2-fluorophenoxy moiety is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, suggesting possible anti-inflammatory or analgesic properties .

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FINO2/c1-10(20-14-8-3-2-7-13(14)16)15(19)18-12-6-4-5-11(17)9-12/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUAEBFSSLDMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)I)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide typically involves the following steps:

Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor.

Etherification: The 2-fluorophenol is then reacted with 3-iodophenylpropanoic acid in the presence of a base like potassium carbonate to form the ether linkage.

Amidation: The resulting product is then subjected to amidation using reagents like thionyl chloride and ammonia to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen atoms in the compound can be substituted using nucleophiles like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of azide derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. This can lead to inhibition or activation of specific biological pathways.

Vergleich Mit ähnlichen Verbindungen

2-(2-Fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide (D468-0042)

- Structure : Replaces the 3-iodophenyl group with a 5-phenyl-1,2,4-oxadiazol-3-yl heterocycle.

- Properties: Smaller molecular weight (372.32 g/mol vs. ~421.24 g/mol for the target compound) due to the absence of iodine.

- Application: Used as a screening compound in drug discovery, highlighting the versatility of fluorophenoxy-propanamide scaffolds .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : Features a 3-chlorophenethyl group and an ibuprofen-derived 4-isobutylphenyl moiety.

- Properties : Chlorine provides moderate electronegativity and lipophilicity (logP ~4.5), whereas iodine in the target compound increases molecular weight and logP (~5.2 estimated).

- Activity : Demonstrates hybrid NSAID-amide design principles, combining anti-inflammatory (ibuprofen) and neurotransmitter-mimetic (chlorophenethyl) properties .

N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

- Structure : Combines a 2-fluorophenyl ethylamine group with a coumarin-derived chromene.

- Application : Explores fluorinated amides in dual-function molecules (e.g., fluorescence-based probes) .

Physicochemical Properties

- Iodine vs. However, it may reduce aqueous solubility.

- Fluorine Effects : Fluorine’s electronegativity improves metabolic stability and bioavailability in analogs like D468-0042 .

Key Research Findings

- Halogen-SAR Relationships : Chlorine and fluorine are common in NSAID hybrids (), while iodine is underutilized due to synthetic challenges. The target compound’s iodine could fill unexplored hydrophobic pockets in enzyme binding sites.

- Hybrid Molecules: Combining fluorophenoxy groups with iodophenyl amides (cf. ’s flurbiprofen-amphetamine hybrid) may yield dual-mechanism agents for pain or inflammation .

Biologische Aktivität

2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicine and biochemistry.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a fluorophenoxy group and an iodophenyl moiety, which are significant for its biological interactions.

Anticonvulsant Activity

Recent studies have indicated that derivatives of 2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide exhibit anticonvulsant properties. Specifically, related compounds have shown significant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve interaction with benzodiazepine receptors, suggesting a central nervous system effect .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary data suggest that it possesses significant efficacy against various bacterial strains, making it a candidate for further development in treating infections caused by resistant pathogens.

The biological effects of 2-(2-fluorophenoxy)-N-(3-iodophenyl)propanamide are believed to be mediated through several pathways:

- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes that play critical roles in metabolic pathways, leading to altered cellular responses.

Case Studies

- Study on Anticonvulsant Activity : A series of derivatives were synthesized and tested for their anticonvulsant effects. Compound 3 showed considerable activity in both PTZ and MES models, suggesting that modifications to the fluorophenoxy group can enhance efficacy .

- Antimicrobial Efficacy : Research involving various bacterial strains demonstrated that certain analogs of the compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating promising potential as an antimicrobial agent.

Data Tables

| Biological Activity | Model Used | Efficacy | Mechanism |

|---|---|---|---|

| Anticonvulsant | PTZ, MES | Significant | Benzodiazepine receptor interaction |

| Antimicrobial | Various strains | High efficacy | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.